molecular formula C46H54N4O12S B12318625 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid

Cat. No.: B12318625
M. Wt: 887.0 g/mol
InChI Key: HCMSIGALSOEZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brucine sulfate is a sulfate salt of brucine, an alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine is known for its bitter taste and high toxicity. It is closely related to strychnine and is commonly used in various pharmacological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brucine sulfate can be synthesized through the reaction of brucine with sulfuric acid. The process involves dissolving brucine in a suitable solvent, such as ethanol, and then adding sulfuric acid to form the sulfate salt. The reaction is typically carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, brucine sulfate is produced by extracting brucine from the seeds of Strychnos nux-vomica using solvents like ethanol or methanol. The extracted brucine is then reacted with sulfuric acid to form brucine sulfate. The product is further purified through recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Brucine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxidized derivatives of brucine, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Brucine sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Brucine sulfate exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system, where it can block calcium channels in the myocardium, leading to reduced calcium content and decreased oxygen consumption. This mechanism is associated with its negative inotropic effect and potential anti-arrhythmic properties . Additionally, brucine sulfate has been shown to inhibit the proliferation of certain cancer cells by regulating calcium concentration and mitochondrial depolarization .

Comparison with Similar Compounds

Brucine sulfate is closely related to several other compounds, including:

Brucine sulfate is unique due to its specific pharmacological profile, including its potential anti-tumor and anti-inflammatory effects, despite its high toxicity .

Properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H26N2O4.H2O4S/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMSIGALSOEZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54N4O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.